

# futibatinib discovery and early research

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## Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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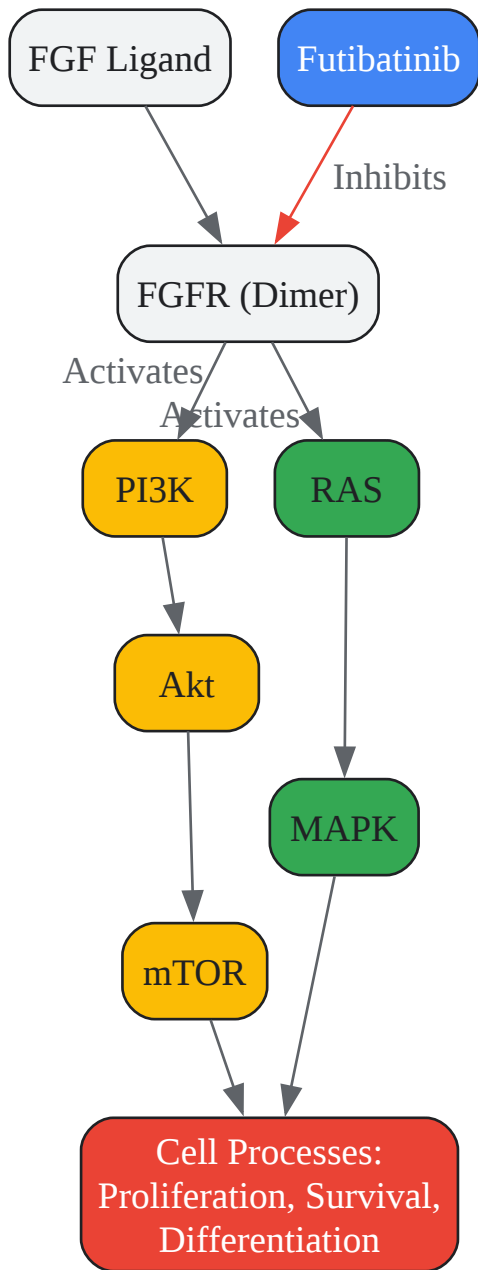
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## Mechanism of Action and Selectivity

**Futibatinib** is a selective, irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4 [1].

- **Covalent Binding:** Unlike ATP-competitive reversible inhibitors, **futibatinib** forms a direct, **covalent bond with a conserved cysteine residue (Cys 491 in FGFR2)** located in the highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain's ATP-binding pocket [2]. This irreversible mechanism leads to sustained suppression of FGFR signaling, which was investigated as a strategy to overcome acquired resistance to first-generation reversible FGFR inhibitors [2].
- **Inhibition of Signaling:** By binding to FGFR, **futibatinib** blocks receptor phosphorylation and subsequent activation of key downstream signaling pathways, including the **RAS-MAPK pathway** and the **PI3K-Akt-mTOR pathway**, which are critical for cell proliferation, survival, and differentiation [1].
- **Preclinical Activity:** The drug demonstrated potent anti-tumor activity in mouse and rat xenograft models of human tumors with activating *FGFR* genetic alterations, suppressing tumor growth in a dose-dependent manner. It showed no expected activity on cell lines without *FGFR* genomic aberrations, highlighting its targeted nature [1].

The following diagram illustrates the core FGF/FGFR signaling pathway that **futibatinib** inhibits.



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*Simplified FGF/FGFR Signaling Pathway and **Futibatinib** Inhibition*

## Key Preclinical and Pharmacological Data

The tables below consolidate quantitative data from **futibatinib**'s preclinical and early clinical profiling.

**Table 1: Biochemical and Preclinical Profile of Futibatinib**

Parameter	Finding	Source / Context
Target Inhibition (IC <sub>50</sub> )	< 4 nM for FGFR1, 2, 3, and 4 [1]	Enzyme assays
Kinase Selectivity	High selectivity over 387 other kinases [2]	Broad kinase panel screening
Anti-tumor Effect	Dose-dependent tumor growth suppression [1]	Mouse and rat xenograft models

Table 2: Early Clinical Pharmacokinetic Parameters (20 mg dose) [1]

Parameter	Value (Geometric Mean)
Time to Peak (T <sub>max</sub> )	Median 2 hours (Range: 1.2 - 22.8 h)
Apparent Volume of Distribution (V <sub>c</sub> /F)	66 L
Protein Binding	95% (primarily to albumin and α1-acid glycoprotein)
Elimination Half-Life (t <sub>1/2</sub> )	2.9 hours
Apparent Clearance (CL/F)	20 L/h
Route of Elimination	Feces (91%), Urine (9%)

## Early Clinical Development and Tolerability

The initial clinical validation for **futibatinib** came from the **Phase 2 FOENIX-CCA2 study**, which investigated the drug in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring *FGFR2* gene fusions or rearrangements [3]. This trial formed the basis for its regulatory designations and subsequent accelerated approval.

- **Safety Profile:** A 2025 systematic review of targeted therapies for cholangiocarcinoma found that FGFR inhibitors like **futibatinib**, pemigatinib, and ivosidenib have generally good tolerability [4] [5]. The most common class-wide adverse events included **hyperphosphatemia** (high phosphate levels),

**alopecia** (hair loss), **diarrhea**, **fatigue**, and **dysgeusia** (taste distortion) [4] [5]. Ocular disorders were also noted [4].

- **Management:** These adverse events were consistently found to be manageable through dose adjustments and supportive care, allowing most patients to continue treatment [4] [5].

## Information Gaps and Further Research

Please note that the search results do not contain the detailed experimental protocols for key experiments (e.g., specific assay conditions, full animal study methodologies) that were part of the original discovery process. For this level of methodological detail, consulting the primary research publication is essential [2].

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## References

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